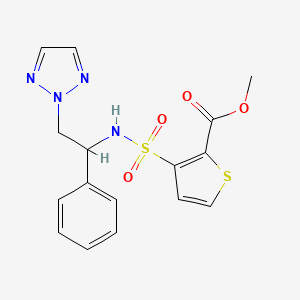
Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate” is a chemical compound with the CAS Number: 957109-18-1 . It has a molecular weight of 290.43 . The IUPAC name for this compound is methyl 2,2-difluoro-4-(triisopropylsilyl)but-3-ynoate . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H24F2O2Si/c1-10(2)19(11(3)4,12(5)6)9-8-14(15,16)13(17)18-7/h10-12H,1-7H3 . This code provides a standard way to encode the compound’s molecular structure and formula. The InChI key, which is a hashed version of the full InChI, is CDFXKYCSVDCKQQ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis of Organofluoro Compounds : Methyl perfluoroalk-2-ynoates, including derivatives like Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate, are used as building blocks in synthesizing various perfluoroalkylated compounds. These compounds are integral in creating heterocycles, cyclopentadienes, and biphenyls, offering insights into mechanistic aspects of these reactions (Sun et al., 2016).
IRELAND-CLAISEN REARRANGEMENTS : Allenic silyl ketene acetals, formed from substrates like this compound, undergo [3,3]-Ireland-Claisen rearrangements. This process results in the formation of various substituted methyl dienoates, highlighting the chemical's role in complex molecular transformations (Becker & Krause, 1997).
Nickel-Catalyzed Reductive Coupling : Research demonstrates the effectiveness of nickel-catalyzed reductive coupling involving ynoates, like this compound, and aldehydes. The study provides a detailed kinetic analysis and supports the idea of dissociation from a nickelacyclopentadiene intermediate in the process (Rodrigo & Guan, 2017).
Diels-Alder Reaction : Difluorinated alkenoates, including derivatives of this compound, exhibit remarkable reactivity in Diels-Alder reactions with furan. The study uses density functional theory (DFT) calculations to explore these reactions, which are crucial in organic synthesis and medicinal chemistry (Griffith et al., 2006).
Catalyst-Free Domino Reactions : this compound and its analogs participate in catalyst-free domino reactions, leading to the synthesis of novel furan derivatives. Such reactions are important for creating new molecules with potential applications in various fields (Zhao et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, which indicates that it can cause harm to health . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24F2O2Si/c1-10(2)19(11(3)4,12(5)6)9-8-14(15,16)13(17)18-7/h10-12H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFXKYCSVDCKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC(C(=O)OC)(F)F)(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
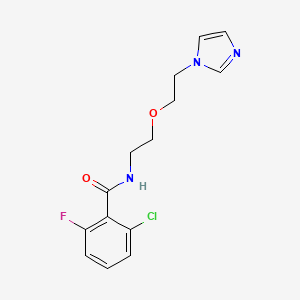

![4-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2640902.png)
![(2E)-3-(dimethylamino)-1-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2640903.png)
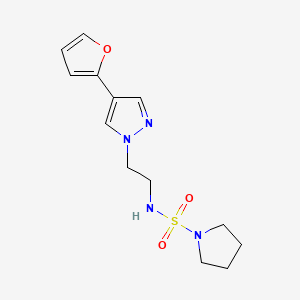

![2-chloro-5-[(diethylamino)sulfonyl]-N-(3,5-dimethoxyphenyl)benzamide](/img/structure/B2640910.png)
![4-[3-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2640911.png)
![1-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2640912.png)

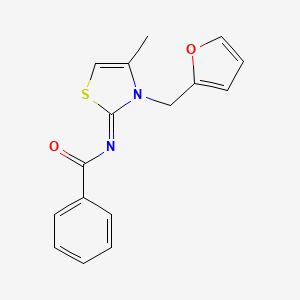
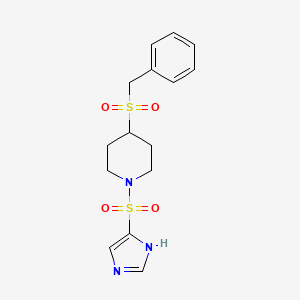
![5-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2640919.png)
